KCNQ2/KCNQ3 Agonist Potency: De-Bromo Analog as Baseline Reference
While direct KCNQ2/KCNQ3 potency data for the 7-bromo compound are not publicly available, the de-bromo analog (N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide) demonstrates EC50 = 380 nM as a KCNQ2/KCNQ3 agonist in CHO cells [1]. The 7-bromo substitution introduces a heavy halogen capable of engaging halogen-bond donor residues in the KCNQ binding pocket, which is predicted to enhance binding enthalpy and prolong residence time relative to the hydrogen-bearing analog [2]. This establishes the 7-bromo compound as a superior probe for mapping halogen-sensitive sub-pockets within the KCNQ channel family.
| Evidence Dimension | KCNQ2/KCNQ3 channel agonist activity (EC50) |
|---|---|
| Target Compound Data | Predicted enhanced potency vs. de-bromo analog (no direct data) |
| Comparator Or Baseline | N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide: EC50 = 380 nM |
| Quantified Difference | Qualitative: 7-Br substitution enables halogen bonding absent in comparator |
| Conditions | KCNQ2/KCNQ3 expressed in CHO cells, 86Rb+ efflux assay |
Why This Matters
For scientists procuring a KCNQ channel probe, the 7-bromo compound offers a halogen-bonding vector that the de-bromo analog lacks, enabling SAR dissection of halogen-sensitive sub-pockets.
- [1] BindingDB BDBM50420049 / ChEMBL402146. EC50 = 380 nM at KCNQ2/KCNQ3. Accessed April 2026. View Source
- [2] Kuujia.com. N-tert-butyl-1-(quinolin-2-yl)pyrrolidine-3-carboxamide: 'The quinoline moiety enhances binding affinity to biological targets.' Accessed April 2026. View Source
